Aminooxy-PEG1-azide

描述

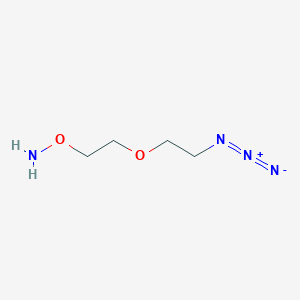

Structure

2D Structure

3D Structure

属性

IUPAC Name |

O-[2-(2-azidoethoxy)ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2/c5-8-7-1-2-9-3-4-10-6/h1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVSYZYCAWDJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCON)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100306-70-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Aminooxy-PEG1-azide: A Technical Guide for Researchers

Aminooxy-PEG1-azide is a versatile, heterobifunctional linker widely employed in biomedical research and drug development. Its unique structure, featuring an aminooxy group, a single polyethylene glycol (PEG) unit, and an azide moiety, enables a broad range of bioconjugation strategies. This guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.

Core Functionality: A Bridge Between Molecules

The utility of this compound stems from its two distinct reactive ends, which can participate in highly specific and efficient bioorthogonal reactions. The short PEG spacer enhances aqueous solubility and provides a defined distance between conjugated molecules.

-

Aminooxy Group: This functional group reacts with aldehydes and ketones to form stable oxime bonds.[1][2] This reaction is highly chemoselective, meaning it does not cross-react with other functional groups typically found in biological systems.[3]

-

Azide Group: The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency and specificity. It readily participates in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[4][5]

Applications in Research

The dual reactivity of this compound makes it a valuable tool in several key research areas:

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. This compound can be used as a linker to connect the antibody to the drug payload. A common strategy involves the mild oxidation of the antibody's carbohydrate domains to generate aldehyde groups, which then react with the aminooxy end of the linker. The azide end is subsequently available to be conjugated to an alkyne-modified drug molecule via click chemistry.

Cell Surface Labeling and Engineering

Researchers utilize this compound to label and modify the surface of living cells. Sialic acid residues on the cell surface can be gently oxidized with sodium periodate to create aldehyde groups. These aldehydes can then be targeted by the aminooxy group of the linker, allowing for the attachment of various probes, such as fluorescent dyes or biotin, that have been pre-functionalized with an alkyne for subsequent click chemistry. This enables applications in cell tracking, imaging, and studying cell surface interactions.

Development of PROTACs

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins within a cell. They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. This compound is a suitable building block for PROTAC synthesis due to its defined length and versatile conjugation capabilities, allowing for the systematic optimization of linker length and composition which is crucial for efficient protein degradation.

Quantitative Data for Bioconjugation Reactions

The efficiency and conditions of the reactions involving this compound are critical for successful bioconjugation. The following tables summarize key quantitative data for oxime ligation and click chemistry.

Table 1: Oxime Ligation Reaction Parameters

| Parameter | Value/Condition | Notes |

| pH | 4.5 (optimal for uncatalyzed) | Reaction is acid-catalyzed. |

| 6.5 - 7.5 (with catalyst) | Aniline is a common catalyst to accelerate the reaction at neutral pH. | |

| Catalyst | Aniline (e.g., 10 mM) | Can significantly increase reaction rates at physiological pH. |

| Temperature | Room Temperature or 37°C | Reaction proceeds efficiently at these temperatures. |

| Reaction Time | 30 minutes to 2 hours | Can be longer for less reactive ketones. Quantitative yields are often achieved within this timeframe for aldehydes. |

| Stability | High at physiological pH | More stable than hydrazone and imine bonds. Half-life can be significantly reduced under acidic conditions. |

| Yield | High to quantitative | Often depends on the specific reactants and conditions. |

Table 2: Click Chemistry Reaction Parameters (CuAAC & SPAAC)

| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |

| Alkyne Partner | Terminal Alkynes | Strained Alkynes (e.g., DBCO, BCN) |

| Catalyst | Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | None required |

| Ligand | Often used to stabilize Cu(I) and protect biomolecules (e.g., TBTA, THPTA) | Not applicable |

| Solvent | Aqueous buffers, often with co-solvents like DMSO or DMF | Aqueous buffers |

| Temperature | Room Temperature | Room Temperature or 37°C |

| Reaction Time | Typically 1 - 4 hours, can be up to 24 hours | Generally faster than CuAAC, can be complete in minutes to a few hours |

| Yield | High to quantitative | High to quantitative |

| Biocompatibility | Copper toxicity can be a concern for living systems | Highly biocompatible, suitable for in vivo applications |

| Kinetics (2nd order rate constant) | ~10² - 10³ M⁻¹s⁻¹ | ~10⁻¹ - 1 M⁻¹s⁻¹ (can be higher with optimized cyclooctynes) |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis via Periodate Oxidation

Objective: To conjugate a cytotoxic drug to an antibody using this compound as a linker.

Materials:

-

Antibody (IgG) in PBS

-

Sodium periodate (NaIO₄)

-

Propylene glycol

-

This compound

-

Aniline

-

Alkyne-functionalized cytotoxic drug

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Desalting columns

-

Reaction buffers (e.g., Sodium acetate buffer, pH 5.5; PBS, pH 7.4)

Methodology:

-

Antibody Oxidation:

-

Prepare the antibody at a concentration of 1-10 mg/mL in sodium acetate buffer (pH 5.5).

-

Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.

-

Incubate on ice for 30 minutes in the dark.

-

Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate on ice for 10 minutes.

-

Remove excess reagents using a desalting column equilibrated with PBS (pH 7.4).

-

-

Oxime Ligation:

-

To the oxidized antibody, add this compound to a final concentration of 1-5 mM.

-

Add aniline to a final concentration of 10 mM to catalyze the reaction.

-

Incubate at room temperature for 2-4 hours with gentle mixing.

-

Remove excess linker using a desalting column equilibrated with PBS (pH 7.4).

-

-

CuAAC Reaction:

-

To the azide-functionalized antibody, add the alkyne-functionalized cytotoxic drug (typically in a 5-10 fold molar excess).

-

Prepare a fresh catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add the catalyst solution to the antibody-drug mixture to a final copper concentration of 50-100 µM.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-2 mM.

-

Incubate at room temperature for 1-2 hours.

-

-

Purification:

-

Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unreacted drug and catalyst components.

-

Characterize the ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.

-

Protocol 2: Cell Surface Labeling of Sialic Acids

Objective: To label the surface of living cells by targeting sialic acid residues.

Materials:

-

Live cells in culture

-

PBS (ice-cold)

-

Sodium periodate (NaIO₄)

-

This compound

-

Aniline

-

DBCO-functionalized fluorescent dye

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

Methodology:

-

Cell Preparation:

-

Harvest cells and wash twice with ice-cold PBS. Resuspend cells at a concentration of 1-5 x 10⁶ cells/mL in PBS.

-

-

Periodate Oxidation:

-

Add a freshly prepared, ice-cold solution of sodium periodate to the cell suspension to a final concentration of 1 mM.

-

Incubate on ice for 15-20 minutes in the dark.

-

Wash the cells three times with ice-cold PBS to remove excess periodate.

-

-

Oxime Ligation:

-

Resuspend the oxidized cells in ice-cold PBS containing 100-250 µM this compound and 10 mM aniline.

-

Incubate on ice for 60-90 minutes.

-

Wash the cells three times with ice-cold PBS.

-

-

SPAAC Reaction:

-

Resuspend the azide-labeled cells in PBS.

-

Add the DBCO-functionalized fluorescent dye to a final concentration of 10-50 µM.

-

Incubate at room temperature for 30-60 minutes.

-

-

Analysis:

-

Wash the cells three times with flow cytometry buffer.

-

Analyze the labeled cells by flow cytometry or fluorescence microscopy.

-

Visualizing the Workflows and Reactions

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involving this compound.

References

An In-Depth Technical Guide to Aminooxy-PEG1-azide: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Aminooxy-PEG1-azide. It details its chemical structure, physicochemical properties, and its versatile applications in bioconjugation, with a focus on its role in constructing complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document also includes detailed experimental protocols and visual representations of its reaction mechanisms and experimental workflows.

Core Properties of this compound

This compound is a heterobifunctional crosslinker that contains two distinct reactive groups at either end of a short, hydrophilic polyethylene glycol (PEG) spacer. This unique structure allows for sequential and chemoselective conjugation reactions, making it a valuable tool in the field of bioconjugation and drug development.[1]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the tables below, providing essential information for its use in experimental design.

| Identifier | Value |

| IUPAC Name | 1-(2-(2-azidoethoxy)ethoxy)methanamine oxide |

| CAS Number | 2100306-70-3[2][3] |

| Molecular Formula | C4H10N4O2[2] |

| Molecular Weight | 146.15 g/mol [2] |

| Appearance | Colorless to light yellow liquid |

| Property | Value |

| Purity | Typically ≥95% - 98% |

| Storage Conditions | -20°C |

| Solubility | Soluble in DMSO and other organic solvents |

Chemical Reactivity and Applications

The utility of this compound stems from its two terminal functional groups: an aminooxy group (-ONH2) and an azide group (-N3). These groups react via orthogonal chemistries, allowing for a two-step ligation process.

-

Aminooxy Group: This moiety reacts specifically with aldehydes and ketones to form a stable oxime bond. This reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for the modification of biomolecules.

-

Azide Group: The azide functionality is a key component for "click chemistry." It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, and in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, to form a stable triazole linkage.

This dual reactivity makes this compound a versatile linker for a variety of applications, including:

-

PROTAC Synthesis: As a PROTAC linker, it can connect a protein-targeting ligand to an E3 ligase-binding molecule.

-

Antibody-Drug Conjugate (ADC) Development: It can be used to attach cytotoxic payloads to antibodies.

-

Surface Modification: Immobilization of biomolecules onto surfaces.

-

Peptide and Oligonucleotide Labeling: For the introduction of reporter molecules or other functionalities.

Chemical Structure and Reaction Mechanisms

The following diagrams illustrate the chemical structure of this compound and the mechanisms of its key reactions.

Caption: Chemical structure of this compound.

References

Mechanism of action for Aminooxy-PEG1-azide linkers

An In-depth Technical Guide to the Mechanism and Application of Aminooxy-PEG1-Azide Linkers

Audience: Researchers, scientists, and drug development professionals.

Introduction

The this compound linker is a heterobifunctional crosslinking reagent designed for the precise and efficient covalent conjugation of two distinct molecules. Its architecture incorporates three key chemical motifs: an aminooxy group, a single ethylene glycol unit (PEG1), and an azide group. This strategic design enables a powerful, two-step sequential ligation strategy leveraging two discrete, highly selective, and bioorthogonal reactions: oxime ligation and azide-alkyne cycloaddition ("click chemistry").

This guide provides a comprehensive overview of the core mechanism of action for the this compound linker, supported by quantitative kinetic data, detailed experimental protocols, and visualizations to facilitate its application in research, diagnostics, and therapeutic development.

Core Mechanism of Action

The linker's utility stems from its two terminal functional groups, which react with distinct partners in a controlled, stepwise manner. This "orthogonality" prevents self-conjugation and allows for the precise assembly of complex biomolecular structures.[1]

-

Aminooxy Group (-O-NH₂): This nucleophilic group reacts specifically with carbonyl compounds (aldehydes or ketones) to form a stable oxime bond (-O-N=C-).[2][3] This reaction is highly chemoselective and can be performed under mild aqueous conditions, making it ideal for modifying sensitive biomolecules like proteins or peptides that have been engineered to contain a carbonyl group.[3][4]

-

Azide Group (-N₃): This functional group is a key component in "click chemistry." It is exceptionally stable and largely inert to the functional groups found in biological systems. The azide group undergoes a highly efficient and specific 1,3-dipolar cycloaddition reaction with an alkyne to form a stable triazole ring.

-

PEG1 Spacer (-O-CH₂-CH₂-O-): The short, hydrophilic polyethylene glycol spacer enhances the linker's aqueous solubility and provides flexibility, which can reduce steric hindrance between the two conjugated molecules.

The typical application involves a two-step process:

-

Step 1 (Oxime Ligation): A molecule containing an aldehyde or ketone (Molecule A) is reacted with the aminooxy end of the linker.

-

Step 2 (Click Chemistry): The resulting azide-functionalized Molecule A is then introduced to a second molecule containing an alkyne or a strained cyclooctyne (Molecule B) to form the final, stable conjugate.

Data Presentation: Reaction Kinetics

The efficiency of conjugation is critically dependent on reaction kinetics. The tables below summarize representative second-order rate constants for the two chemical reactions facilitated by the linker.

Oxime Ligation Kinetics

The rate of oxime formation is significantly influenced by pH and the presence of a nucleophilic catalyst, such as aniline or its derivatives. Aldehydes are generally more reactive than ketones. m-Phenylenediamine (mPDA) has been identified as a highly efficient catalyst due to its greater aqueous solubility, allowing for higher concentrations and significantly accelerated reaction rates compared to aniline.

| Carbonyl Reactant | Aminooxy Reactant | Catalyst (Concentration) | pH | Observed Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |

| Benzaldehyde | Aminooxy acetyl-peptide | Aniline (100 mM) | 7.0 | 8.2 | |

| Citral (Aldehyde) | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | 10.3 | |

| Citral (Aldehyde) | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | 27.0 | |

| Citral (Aldehyde) | Aminooxy-dansyl | m-Phenylenediamine (500 mM) | 7.3 | >100 | |

| 2-Pentanone (Ketone) | Aminooxy-dansyl | Aniline (100 mM) | 7.5 | 0.082 | |

| 2-Pentanone (Ketone) | Aminooxy-dansyl | m-Phenylenediamine (100 mM) | 7.5 | 0.20 |

Azide-Alkyne Cycloaddition Kinetics

The azide end of the linker can participate in two primary forms of click chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

CuAAC: Offers very fast reaction rates but requires a copper catalyst, which can be cytotoxic, limiting its use in living systems.

-

SPAAC: Is a catalyst-free reaction that relies on the release of ring strain in a cyclooctyne to drive the cycloaddition. While generally slower than CuAAC, its excellent biocompatibility makes it the method of choice for in vivo and live-cell applications. The rate of SPAAC is highly dependent on the specific structure of the cyclooctyne used.

| Reaction Type | Alkyne Partner | Azide Partner | Rate Constant (k) (M⁻¹s⁻¹) | Key Features | Reference(s) |

| CuAAC | Terminal Alkyne | Benzyl Azide | 1 - 100 | Very fast, requires Cu(I) catalyst. | |

| SPAAC | BCN | Benzyl Azide | ~0.033 | Good balance of stability and reactivity. | |

| SPAAC | DIBAC | Benzyl Azide | ~0.076 | Faster kinetics, good for many applications. | |

| SPAAC | BARAC | Benzyl Azide | ~0.3 | Very fast for a SPAAC reaction. | |

| SPAAC | m[9+1]CPP | Benzyl Azide | 0.0096 | Highly strained, increased rate. |

Reaction Mechanisms and Workflows

Visualizing the chemical transformations and experimental steps is crucial for successful implementation.

Chemical Mechanisms

General Experimental Workflow

Experimental Protocols

This section provides a representative two-step protocol for conjugating an aldehyde-modified protein (Protein-CHO) to an alkyne-modified small molecule drug using the this compound linker.

Note: All concentrations and incubation times are starting points and should be optimized for specific applications.

Materials and Reagents

-

Protein-CHO: Aldehyde-modified protein of interest in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

-

This compound Linker: Dissolved in a compatible solvent (e.g., DMSO or water) to make a 10-100 mM stock solution.

-

Alkyne-Drug: Small molecule drug functionalized with a terminal alkyne or a strained cyclooctyne (e.g., DBCO), dissolved in DMSO.

-

Catalyst (for oxime ligation): m-Phenylenediamine (mPDA) stock solution (e.g., 1 M in water).

-

Copper Catalyst (for CuAAC, if used): Copper(II) sulfate (CuSO₄) and a reducing agent like Sodium Ascorbate. A copper ligand like THPTA is highly recommended for biocompatibility.

-

Reaction Buffers: Phosphate buffer (pH 7.0) for oxime ligation; PBS (pH 7.4) for click chemistry.

-

Purification Tools: Desalting columns (e.g., Zeba™ Spin), dialysis cassettes, or HPLC system.

-

Analysis Tools: SDS-PAGE gels, mass spectrometer.

Step-by-Step Procedure

Step 1: Oxime Ligation (Labeling Protein-CHO with the Linker)

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the Protein-CHO solution with phosphate buffer (pH 7.0) to a final protein concentration of 1-5 mg/mL (e.g., 50 µM).

-

Add Linker: Add a 10- to 50-fold molar excess of the this compound linker stock solution to the protein solution. Mix gently by pipetting.

-

Add Catalyst: Add mPDA catalyst from the stock solution to a final concentration of 50-100 mM.

-

Incubate: Allow the reaction to proceed at room temperature for 1-3 hours with gentle mixing. For reactions with ketones or less reactive aldehydes, incubation time may need to be extended.

-

Purify (Optional but Recommended): Remove excess linker and catalyst using a desalting column or through dialysis against PBS (pH 7.4). This yields the azide-functionalized protein (Protein-N₃).

Step 2: Azide-Alkyne Cycloaddition (Conjugation to Alkyne-Drug)

This protocol describes the SPAAC (copper-free) method, which is generally preferred for biomolecules.

-

Prepare Reaction Mixture: To the purified Protein-N₃ solution, add a 3- to 10-fold molar excess of the cyclooctyne-modified drug (e.g., DBCO-Drug) from its stock solution.

-

Incubate: Allow the reaction to proceed at room temperature for 2-12 hours, or at 4°C overnight. SPAAC reaction times are concentration-dependent; higher concentrations lead to shorter required reaction times.

-

Final Purification: After incubation, remove unreacted small molecules and byproducts. For proteins, this is typically achieved through extensive dialysis, size exclusion chromatography, or affinity purification if a tag is present.

-

Analysis and Storage:

-

Confirm successful conjugation by running SDS-PAGE. The conjugated protein should show a shift in molecular weight.

-

Verify the final product mass and purity using LC-MS.

-

Perform functional assays to ensure the biological activity of the protein and/or drug has been retained.

-

Store the final conjugate under appropriate conditions (e.g., at -80°C in a cryoprotectant-containing buffer).

-

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. benchchem.com [benchchem.com]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Aminooxy-PEG1-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Aminooxy-PEG1-azide, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details a plausible synthetic route, extensive characterization methodologies, and practical protocols for its use.

Introduction

This compound is a versatile chemical tool featuring two distinct reactive functionalities connected by a short, hydrophilic polyethylene glycol (PEG) spacer. The aminooxy group reacts specifically with aldehydes and ketones to form stable oxime linkages, a reaction widely employed in bioconjugation due to its high chemoselectivity and biocompatibility.[1][2] Concurrently, the azide moiety enables covalent modification through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, famously known as "click chemistry."[3][4][5] This dual reactivity allows for the precise and efficient coupling of diverse molecular entities, such as proteins, peptides, small molecules, and reporter tags.

Synthesis of this compound

While a definitive, publicly available synthesis protocol for this compound is not extensively documented, a plausible and efficient multi-step synthetic pathway can be proposed based on established organic chemistry principles and analogous transformations. The proposed synthesis starts from the commercially available 2-(2-chloroethoxy)ethanol.

The overall synthetic scheme is depicted below:

References

An In-depth Technical Guide to Aminooxy-PEG1-azide: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aminooxy-PEG1-azide, a versatile heterobifunctional linker crucial in the fields of bioconjugation, proteomics, and therapeutic development. Its unique architecture, featuring a terminal aminooxy group and an azide moiety, enables precise, chemoselective ligations, making it an invaluable tool for constructing complex biomolecular architectures, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

This compound is a short polyethylene glycol (PEG) linker designed with two distinct reactive functional groups. This dual functionality allows for the sequential or orthogonal conjugation of two different molecules. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀N₄O₂ | [3] |

| Molecular Weight | 146.15 g/mol | [3] |

| CAS Number | 2100306-70-3 | [3] |

| Purity | Typically ≥98% | |

| Storage Conditions | -20°C | |

| Appearance | Varies (often a solid or oil) | |

| Solubility | Soluble in aqueous media and DMSO |

Bifunctional Reactivity and Applications

The utility of this compound stems from its two terminal functional groups, which can undergo highly specific and efficient bioorthogonal reactions.

-

Aminooxy Group (-ONH₂): This group reacts chemoselectively with aldehydes and ketones to form a stable oxime linkage. This reaction is particularly useful for conjugating the linker to proteins or other biomolecules that have been modified to present a carbonyl group.

-

Azide Group (-N₃): The azide moiety is a key component for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole ring, securely linking the azide-terminated molecule to an alkyne-containing partner.

This dual reactivity makes this compound a valuable linker in the development of PROTACs, where it can connect a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.

Logical Workflow: Synthesis of a PROTAC using this compound

The following diagram illustrates the logical workflow for the synthesis of a PROTAC, where this compound serves as the central linker connecting the two key ligands.

Caption: Logical workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following are detailed methodologies for the key conjugation reactions involving this compound. These protocols are provided as a starting point and may require optimization based on the specific molecules being conjugated.

Protocol 1: Oxime Ligation with an Aldehyde-Modified Protein

Objective: To conjugate this compound to a protein that has been modified to contain an aldehyde group.

Materials:

-

Aldehyde-modified protein

-

This compound

-

Conjugation buffer (e.g., 0.1 M phosphate buffer, pH 6.5-7.5)

-

Aniline (optional, as a catalyst)

-

Desalting column for purification

Procedure:

-

Protein Preparation: Prepare the aldehyde-modified protein in the conjugation buffer. The protein concentration should typically be in the range of 1-10 mg/mL.

-

Linker Preparation: Dissolve this compound in the conjugation buffer to a final concentration that is in 10-50 fold molar excess to the protein.

-

Conjugation Reaction: Add the this compound solution to the protein solution. If using a catalyst, a final concentration of 10-100 mM aniline can be added.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle mixing. The progress of the reaction can be monitored by SDS-PAGE, where a shift in the molecular weight of the protein will be observed upon successful conjugation.

-

Purification: Remove the excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: The final conjugate can be characterized by techniques such as mass spectrometry to confirm the addition of the linker.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the azide-terminated intermediate from Protocol 1 with an alkyne-containing molecule (e.g., a POI ligand).

Materials:

-

Azide-terminated protein conjugate (from Protocol 1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

A copper(I)-stabilizing ligand (e.g., THPTA)

-

A reducing agent (e.g., sodium ascorbate)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO (if the alkyne-molecule is not water-soluble)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reactant Preparation: Prepare the azide-terminated protein conjugate in the reaction buffer. Dissolve the alkyne-containing molecule in DMSO or the reaction buffer to a concentration that allows for a 5-20 fold molar excess over the protein conjugate.

-

Catalyst Preparation: Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), THPTA (e.g., 200 mM in water), and sodium ascorbate (e.g., 100 mM in water, prepared fresh).

-

Complex Formation: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I) complex.

-

Conjugation Reaction: To the azide-terminated protein conjugate, add the alkyne-containing molecule. Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

Purification: Purify the final conjugate using a suitable method such as size-exclusion chromatography to remove excess reagents and the catalyst.

-

Characterization: Analyze the final product using techniques like SDS-PAGE and mass spectrometry to confirm the successful conjugation and to determine the purity.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound does not directly participate in a signaling pathway. Instead, it is a critical component in the construction of molecules, like PROTACs, that can hijack cellular machinery to induce the degradation of a target protein. The diagram below illustrates the workflow of this induced signaling cascade.

Caption: PROTAC-mediated protein degradation pathway.

References

An In-depth Technical Guide to the Core Features of Bifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Bifunctional Polyethylene Glycol (PEG) linkers have emerged as indispensable tools in the fields of drug delivery, bioconjugation, and diagnostics. Their unique physicochemical properties enable the precise connection of two molecular entities, thereby enhancing the therapeutic efficacy, stability, and pharmacokinetic profiles of novel drug constructs. This technical guide provides a comprehensive overview of the core features of bifunctional PEG linkers, including their structural diversity, key properties, and applications, supplemented with detailed experimental protocols and quantitative data for practical implementation in a research and development setting.

Fundamental Structure and Classification

Bifunctional PEG linkers consist of a central hydrophilic polyethylene glycol chain with reactive functional groups at both termini.[1][2][3] These linkers are broadly classified into two main categories based on the nature of their terminal functionalities:

-

Homobifunctional PEG Linkers: These possess identical functional groups at both ends of the PEG chain.[4] They are primarily used for crosslinking similar molecules or for creating polymeric networks.[]

-

Heterobifunctional PEG Linkers: These feature two different functional groups at their termini, allowing for the sequential and controlled conjugation of two distinct molecules. This specificity is highly advantageous in applications such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

The versatility of bifunctional PEG linkers is further enhanced by the wide array of available functional groups, each exhibiting specific reactivity towards target moieties on biomolecules. Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines, maleimides for targeting sulfhydryl groups, and alkynes/azides for "click chemistry" reactions.

Key Physicochemical Properties and Advantages

The integration of a PEG spacer imparts several beneficial properties to the resulting bioconjugate:

-

Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly increases the aqueous solubility of hydrophobic drugs and biomolecules, preventing aggregation.

-

Biocompatibility and Reduced Immunogenicity: PEG is a non-toxic and non-immunogenic polymer, which, when conjugated to a therapeutic agent, can shield it from the host's immune system, thereby reducing its immunogenicity and prolonging its circulation time.

-

Improved Pharmacokinetics: The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, leading to a longer in vivo half-life.

-

Flexible Spacer: The PEG chain acts as a flexible spacer, minimizing steric hindrance between the conjugated molecules and allowing them to maintain their native conformation and function.

-

Controlled Drug Release: Cleavable bifunctional PEG linkers can be engineered to release their payload in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes, enabling targeted drug delivery.

Quantitative Data on Bifunctional PEG Linkers

The selection of an appropriate bifunctional PEG linker is critical for the success of a bioconjugation strategy. The following tables summarize key quantitative data for a range of commonly used PEG linkers to aid in this selection process.

Table 1: Physicochemical Properties of Representative Discrete PEG Linkers

| Linker Name | Molecular Weight (Da) | Number of PEG Units | Linker Length (Å) |

| NHS-PEG2-Maleimide | 325.3 | 2 | ~11.8 |

| NHS-PEG4-Maleimide | 413.4 | 4 | ~18.8 |

| NHS-PEG8-Maleimide | 589.6 | 8 | ~32.8 |

| NHS-PEG12-Maleimide | 765.8 | 12 | ~46.8 |

| NHS-PEG24-Maleimide | 1222.3 | 24 | ~90.8 |

| Azido-PEG4-NHS ester | Not specified in search results | 4 | Not specified in search results |

Data compiled from various sources and product data sheets. Linker length is an approximation and can vary based on conformation.

Table 2: Reactivity of Common Functional Groups on PEG Linkers

| Functional Group | Target Moiety | Optimal Reaction pH | Key Features |

| NHS Ester | Primary Amines (-NH2) | 7.0 - 8.5 | Forms stable amide bonds; susceptible to hydrolysis at high pH. |

| Maleimide | Sulfhydryls (-SH) | 6.5 - 7.5 | Forms stable thioether bonds; reactivity decreases above pH 7.5 due to hydrolysis. |

| Alkyne/Azide | Click Chemistry Partners | Not pH dependent | High specificity and efficiency; bioorthogonal. |

| Aldehyde | Amines (-NH2) | ~5.0 | Can form a Schiff base, which can be reduced to a stable secondary amine. |

| Carboxyl (-COOH) | Amines (-NH2) | 4.5 - 5.5 (with EDC/NHS) | Requires activation with carbodiimides (e.g., EDC) to react with amines. |

Experimental Protocols

This section provides detailed methodologies for common experimental procedures involving bifunctional PEG linkers.

Protocol for Antibody Conjugation using NHS-PEG-Maleimide

This two-step protocol describes the conjugation of a molecule with a free sulfhydryl group to an antibody using a heterobifunctional NHS-PEG-Maleimide linker.

Materials:

-

Antibody solution (1-2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

NHS-PEGn-Maleimide linker

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Molecule with a free sulfhydryl group (e.g., a cysteine-containing peptide or a small molecule drug)

-

Desalting columns

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 10 mM cysteine)

Procedure:

Step 1: Reaction of NHS-PEG-Maleimide with the Antibody

-

Equilibrate the antibody to room temperature.

-

Prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO immediately before use.

-

Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

Step 2: Reaction of the Maleimide-Activated Antibody with the Sulfhydryl-Containing Molecule

-

Immediately after desalting, add the sulfhydryl-containing molecule to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the sulfhydryl molecule over the antibody is recommended.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under gentle agitation.

-

Quench any unreacted maleimide groups by adding a quenching reagent.

-

Purify the final antibody-drug conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Purification and Characterization of PEGylated Proteins

The purification of PEGylated proteins is essential to remove unreacted reagents and to separate protein species with different degrees of PEGylation.

Purification Methods:

-

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. SEC is effective in removing unreacted, low-molecular-weight PEG linkers and can separate proteins with significantly different numbers of attached PEG chains.

-

Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net charge. The attachment of a PEG chain can shield charged residues on the protein surface, altering its overall charge and allowing for the separation of different PEGylated species, including positional isomers.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a protein, leading to weaker interactions with the HIC resin and enabling separation from the more hydrophobic, unmodified protein.

Characterization Methods:

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry provides a precise determination of the molecular weight of the conjugate, confirming the number of attached PEG chains.

-

UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, in some cases, the conjugated molecule if it has a distinct chromophore.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving bifunctional PEG linkers.

General Workflow for Bioconjugation using a Heterobifunctional PEG Linker

Caption: A typical two-step bioconjugation process.

PROTAC-Mediated Protein Degradation Pathway

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow for ADC Development

Caption: Key stages in the development of an Antibody-Drug Conjugate.

Conclusion

Bifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation and drug delivery. Their unique ability to modulate the physicochemical properties of therapeutic molecules has led to the development of more effective and safer drugs. A thorough understanding of their structural features, properties, and the practical aspects of their use, as detailed in this guide, is crucial for researchers and scientists aiming to leverage these linkers in their drug development endeavors. The provided quantitative data and experimental protocols serve as a valuable resource for the rational design and successful implementation of PEGylation strategies.

References

The Aminooxy Group: A Linchpin for Robust Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the demand for highly selective, stable, and biocompatible ligation chemistries is paramount. Among the arsenal of available techniques, the reaction of the aminooxy group with carbonyls—forming a stable oxime bond—has emerged as a cornerstone for the precise chemical modification of biomolecules. This technical guide provides a comprehensive overview of the function and application of the aminooxy group in bioconjugation, offering detailed insights into its reactivity, stability, and practical implementation.

Core Principles of Aminooxy-Based Bioconjugation

The primary role of the aminooxy group (-O-NH₂) in bioconjugation is to react with an aldehyde or ketone functional group to form a stable oxime linkage.[1][2] This reaction, known as oxime ligation, is a powerful tool for covalently linking molecules in a highly specific and controlled manner.

The key advantages of using the aminooxy group in bioconjugation include:

-

High Chemoselectivity: The aminooxy group exhibits exquisite reactivity towards aldehydes and ketones, even in the complex milieu of biological systems. This minimizes off-target reactions with other functional groups present in biomolecules, such as amines and thiols.[3]

-

Stability of the Oxime Bond: The resulting oxime bond is significantly more stable than the corresponding hydrazone or imine bonds, particularly at physiological pH.[4][5] This stability is crucial for applications where the bioconjugate needs to remain intact for extended periods, such as in therapeutic drug delivery.

-

Biocompatibility: The reaction proceeds under mild, aqueous conditions, typically at a pH range of 4.5 to 7, which is compatible with the structural integrity and function of most biomolecules.

-

Catalyst-Enhanced Kinetics: While the reaction can proceed uncatalyzed, its rate can be significantly accelerated by the use of nucleophilic catalysts, most notably aniline and its derivatives like p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA). This is particularly beneficial for reactions conducted at neutral pH or with less reactive ketone substrates.

Quantitative Data on Oxime Ligation

The efficiency of oxime ligation is influenced by several factors, including pH, the nature of the carbonyl compound (aldehydes are generally more reactive than ketones), and the presence and concentration of a catalyst. The following tables summarize key quantitative data from the literature.

| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Aldehyde-GFP + Dansyl-aminooxy | Aniline (100 mM) | 7.0 | < 7% conversion in 90s | |

| Aldehyde-GFP + Dansyl-aminooxy | mPDA (750 mM) | 7.0 | Completion in 90s | |

| Citral (aldehyde) + Dansyl-aminooxy | Aniline (50 mM) | 7.3 | 48.9 | |

| Citral (aldehyde) + Dansyl-aminooxy | mPDA (50 mM) | 7.3 | 78.2 | |

| 2-Pentanone (ketone) + Dansyl-aminooxy | Aniline (100 mM) | 7.3 | 0.082 | |

| 2-Pentanone (ketone) + Dansyl-aminooxy | mPDA (100 mM) | 7.3 | 0.20 | |

| p-Formylbenzamide + Aminooxy-containing peptide | Aniline (10 mM) | 4.5 | ~1 |

| Linkage Type | pH | Relative Hydrolytic Stability (Half-life) | Reference |

| Oxime | 7.0 | ~600-fold more stable than methylhydrazone | |

| Oxime | 7.0 | ~300-fold more stable than acetylhydrazone | |

| Oxime | 7.0 | ~160-fold more stable than semicarbazone | |

| Oxime | 2-3 | Most stable pH range for HI 6 oxime | |

| Oxime | 5.0-9.0 | Rate constant for acid-catalyzed hydrolysis is ~1000-fold lower than simple hydrazones. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of aminooxy-based bioconjugation. Below are protocols for key experiments.

Protocol 1: General Procedure for Oxime Ligation of a Peptide

This protocol outlines the fundamental steps for conjugating an aminooxy-functionalized peptide with an aldehyde- or ketone-containing molecule.

Materials:

-

Aminooxy-containing peptide

-

Aldehyde- or ketone-containing molecule

-

Reaction Buffer: 100 mM Ammonium acetate, pH 4.5 (or phosphate buffer, pH 7.0, if a catalyst is used)

-

Aniline or mPDA stock solution (optional catalyst)

-

Quenching solution (e.g., acetone)

-

HPLC system for analysis and purification

Procedure:

-

Preparation of Reactants:

-

Prepare a stock solution of the aminooxy-containing peptide in the reaction buffer.

-

Prepare a stock solution of the aldehyde or ketone-containing molecule in a compatible solvent (e.g., DMSO).

-

-

Ligation Reaction:

-

In a reaction vessel, combine the aminooxy-peptide solution with the aldehyde/ketone stock solution.

-

If using a catalyst for reactions at neutral pH, add the aniline or mPDA stock solution to the desired final concentration (typically 10-100 mM for aniline).

-

Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by HPLC.

-

-

Quenching and Purification:

-

Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.

-

Purify the oxime-linked peptide conjugate using reverse-phase HPLC.

-

Confirm the identity of the product by mass spectrometry.

-

Protocol 2: Labeling of Glycoproteins via Periodate Oxidation

This protocol describes the labeling of glycoproteins by first generating aldehyde groups on their carbohydrate moieties through mild oxidation, followed by reaction with an aminooxy-functionalized probe.

Materials:

-

Glycoprotein (e.g., IgG antibody)

-

10X Reaction Buffer: 1 M Sodium acetate, 1.5 M NaCl, pH 5.5

-

Sodium periodate (NaIO₄) solution (100 mM in dH₂O)

-

Ethylene glycol

-

Aminooxy-functionalized fluorescent dye or biotin

-

Purification column (e.g., Sephadex G-25) or ultrafiltration device

-

PBS buffer, pH 7.4

Procedure:

-

Glycoprotein Preparation:

-

Dissolve the glycoprotein in 1X PBS buffer to a concentration of 3-15 mg/mL.

-

-

Oxidation of Carbohydrates:

-

To the glycoprotein solution, add 1/10th volume of 10X reaction buffer and 1/10th volume of 100 mM NaIO₄ stock solution.

-

Incubate for 30 minutes on ice in the dark.

-

Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes at room temperature.

-

-

Oxime Ligation:

-

Prepare a stock solution of the aminooxy-functionalized probe in a suitable solvent (e.g., DMSO).

-

Add the aminooxy probe to the oxidized glycoprotein solution (a 20-50 fold molar excess of the probe is common).

-

For catalysis, aniline can be added to a final concentration of 1-10 mM.

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Purification:

-

Remove the excess unreacted aminooxy probe by size exclusion chromatography (e.g., Sephadex G-25 column) or by ultrafiltration, exchanging the buffer to PBS.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, comparing the absorbance of the protein and the label.

-

Visualizing the Chemistry and Workflows

Diagrams are essential for understanding the underlying mechanisms and experimental processes in bioconjugation.

Oxime Ligation Reaction Mechanism

The reaction between an aminooxy group and an aldehyde or ketone proceeds through a hemiaminal intermediate, which then dehydrates to form the stable oxime bond.

Caption: The reaction of an aminooxy group with a carbonyl forms a stable oxime bond.

Aniline-Catalyzed Oxime Ligation

Aniline accelerates the reaction by forming a more reactive protonated Schiff base intermediate, which is more susceptible to attack by the aminooxy nucleophile.

Caption: Aniline catalysis proceeds via a protonated Schiff base intermediate.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation

This workflow illustrates the key stages in producing an ADC using aminooxy chemistry, starting from the antibody to the final purified conjugate.

References

- 1. biotium.com [biotium.com]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Azide-Alkyne Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, mechanisms, and applications of azide-alkyne click chemistry. Since its conceptualization, this powerful ligation chemistry has become an indispensable tool in various scientific disciplines, most notably in drug discovery and development, materials science, and bioconjugation. This document details the core catalytic strategies, presents quantitative data for reaction comparison, provides experimental protocols for key reactions, and illustrates the underlying mechanisms and workflows through detailed diagrams.

Fundamental Principles of Azide-Alkyne Cycloaddition

The foundation of azide-alkyne click chemistry lies in the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a stable 1,2,3-triazole ring.[1] While the thermal version of this reaction requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, the advent of catalyzed versions has revolutionized its utility, allowing for highly efficient and selective reactions under mild, biocompatible conditions.[1][2][3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent and widely used click reaction.[4] It addresses the limitations of the thermal Huisgen cycloaddition by providing remarkable rate acceleration (up to 108-fold) and furnishing the 1,4-disubstituted 1,2,3-triazole exclusively. This reaction is highly tolerant of a wide range of functional groups and can be performed in aqueous solutions, making it exceptionally suitable for biological applications. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complementary method to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields the 1,5-disubstituted 1,2,3-triazole regioisomer. A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, a feature not possible with CuAAC which is limited to terminal alkunes. This expands the scope of accessible triazole structures. Common catalysts for RuAAC include pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a catalyst-free click reaction that relies on the high ring strain of cyclooctynes to react with azides. This bioorthogonal reaction is ideal for applications in living systems where the potential cytotoxicity of a metal catalyst is a concern. The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with more strained derivatives exhibiting faster reaction rates.

Quantitative Data Comparison

The choice of click chemistry variant often depends on the specific requirements of the application, such as the desired regioisomer, the tolerance for a metal catalyst, and the required reaction kinetics. The following tables provide a summary of quantitative data for CuAAC, RuAAC, and SPAAC to facilitate comparison.

| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Strain-Promoted (SPAAC) |

| Regioselectivity | 1,4-disubstituted | 1,5-disubstituted | Mixture of regioisomers (not regioselective) |

| Alkyne Substrates | Terminal alkynes only | Terminal and internal alkynes | Strained cyclooctynes |

| Catalyst | Copper(I) | Ruthenium(II) | None |

| Biocompatibility | Limited in vivo due to copper cytotoxicity | Limited by ruthenium cytotoxicity | Excellent, catalyst-free |

| Typical Reaction Time | 1 - 4 hours | 1 - 4 hours | 1 - 12 hours (highly dependent on cyclooctyne) |

| Second-Order Rate Constants | 1-100 M⁻¹s⁻¹ | Generally slower than CuAAC | Highly variable (dependent on cyclooctyne and azide structure) |

Table 1: General Comparison of Azide-Alkyne Click Chemistry Variants

| Azide Substrate | Alkyne Substrate | Reaction Type | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| Benzyl azide | Phenylacetylene | CuAAC | CuBr (0.5 mol%) | Neat | >95 (in 1h) | |

| Phenyl azide | 1-Octyne | CuAAC | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%) | Neat | 93 (in 2h) | |

| Benzyl azide | Phenylacetylene | RuAAC | Cp*RuCl(COD) (1-2 mol%) | 1,2-Dichloroethane | >95 (in 1-4h) | |

| p-Azidoacetophenone | Phenylacetylene | CuAAC | CuSO₄/Sodium Ascorbate | Various | High | |

| p-Azidoacetophenone | DBCO | SPAAC | None | Various | High | |

| tert-Butyl azide | Phenylacetylene | CuAAC | CuSO₄/Sodium Ascorbate | Various | Moderate to High | |

| 2-Azido-2-methylpropanol | BCN | SPAAC | None | Various | Moderate |

Table 2: Representative Yields for Azide-Alkyne Cycloaddition Reactions

Experimental Protocols

This section provides detailed methodologies for the key azide-alkyne cycloaddition reactions.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a small-scale CuAAC reaction suitable for small molecule synthesis.

Materials:

-

Azide (1.0 equivalent)

-

Alkyne (1.0-1.2 equivalents)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, prepared fresh)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)

-

Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

Procedure:

-

Dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent in a reaction vessel.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this stand for 1-2 minutes.

-

Add the catalyst premix to the reaction vessel containing the azide and alkyne.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Stir the reaction at room temperature for 1-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, purify the product using standard methods such as extraction or column chromatography.

Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The following protocol is based on a procedure for the synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole.

Materials:

-

Benzyl azide (1.0 equivalent)

-

Phenylacetylene (1.1 equivalents)

-

Cp*RuCl(COD) (1-2 mol%)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add benzyl azide and phenylacetylene.

-

Add anhydrous 1,2-dichloroethane to achieve a concentration of 0.1 M with respect to the benzyl azide.

-

Purge the solution with the inert gas for 15-20 minutes.

-

Under a positive pressure of the inert gas, add the Cp*RuCl(COD) catalyst.

-

Heat the reaction mixture to 45 °C and stir.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol describes a general method for labeling an azide-modified protein with a BCN-functionalized molecule.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Bicyclo[6.1.0]nonyne (BCN)-PEG4-alkyne

-

Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a stock solution of BCN-PEG4-alkyne in anhydrous DMSO (e.g., 10 mM).

-

In a suitable reaction vessel, add the azide-modified protein solution.

-

Add the BCN-PEG4-alkyne stock solution to the protein solution. A 2-4 fold molar excess of the BCN reagent over the azide-modified protein is a recommended starting point. The final concentration of DMSO should be kept below 5% (v/v) to minimize potential effects on protein stability.

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.

-

Monitor the reaction progress using methods such as Mass Spectrometry to observe the formation of the conjugated product or SDS-PAGE to visualize a band shift.

-

Once the reaction is complete, remove the excess, unreacted BCN reagent by size-exclusion chromatography or dialysis.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the core mechanisms of azide-alkyne cycloadditions and their application in a drug discovery workflow.

Reaction Mechanisms

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Proposed mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

References

- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Hydrophilicity and Solubility of PEGylated Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone strategy in pharmaceutical development. This modification dramatically enhances the pharmacokinetic and pharmacodynamic properties of drugs by increasing their hydrophilicity and, consequently, their aqueous solubility. This in-depth technical guide explores the core principles governing the solubility of PEGylated compounds, provides quantitative data on its impact, details key experimental protocols for characterization, and visualizes the underlying concepts and workflows.

The Core Principle: How PEGylation Enhances Solubility

Polyethylene glycol is a neutral, water-soluble polymer composed of repeating ethylene oxide units.[1] Its high hydrophilicity stems from the ability of the ether oxygen atoms in its backbone to form hydrogen bonds with water molecules. When a PEG chain is attached to a less soluble drug molecule, it essentially creates a hydrophilic "shell" or a hydrodynamic shield around the compound.[2] This PEG corona minimizes the interaction of the hydrophobic core drug with the aqueous environment, preventing aggregation and precipitation, thereby significantly increasing its apparent water solubility.[2]

The extent of this solubility enhancement is influenced by several factors, including the molecular weight and architecture of the PEG chain. Longer or branched PEG chains generally create a larger hydrodynamic volume, leading to a more pronounced increase in solubility.[3][4]

Quantitative Impact of PEGylation on Solubility

The transformative effect of PEGylation on drug solubility is best illustrated through quantitative data. The following tables summarize the observed increases in aqueous solubility for various classes of molecules after PEGylation.

Table 1: Solubility of PEGylated Small Molecules

| Compound | Original Aqueous Solubility | PEG Derivative | PEGylated Compound Solubility | Fold Increase |

| Curcumin | 0.432 µg/mL | PEG 6000 (Solid Dispersion) | 25.3 µg/mL | ~58x |

| Simvastatin | 8.74 µg/mL | PEG 12000 (Solid Dispersion) | 24.83 µg/mL | ~2.8x |

Data sourced from studies on curcumin-PEG solid dispersions and simvastatin solid dispersions.

Table 2: Qualitative Solubility Enhancement in Other PEGylated Therapeutics

| Compound Class | Original Molecule's Challenge | Effect of PEGylation | Key Observations |

| Camptothecin | Poor water solubility and instability of the active lactone form. | Encapsulation in PEGylated liposomes improves solubility and stability. | PEG5000-liposomes showed higher encapsulation efficiency and prolonged drug release compared to non-PEGylated and PEG2000 formulations. |

| Insulin | Prone to aggregation and fibrillation, limiting oral delivery. | Site-specific PEGylation enhances aqueous solubility and stability. | PEGylated insulin can be co-dissolved in organic solvents with polymers like PLGA for microencapsulation. |

| Interferon-α | Susceptible to denaturation and loss of solubility during formulation. | PEGylation helps retain native aqueous solubility under detrimental conditions. | PEGylated interferon showed better stability when exposed to organic solvents used in microencapsulation processes. |

Key Experimental Protocols

Accurate determination of the hydrophilicity and solubility of PEGylated compounds is critical for formulation development and quality control. Below are detailed methodologies for essential experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard approach to determine the equilibrium solubility of a compound in an aqueous buffer.

Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of the PEGylated compound to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container (e.g., glass vial).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.

-

Phase Separation: Cease agitation and allow the suspension to settle. To completely separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed (e.g., 14,000 rpm for 30 minutes).

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the PEGylated compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector).

-

Calculation: The determined concentration represents the equilibrium solubility of the PEGylated compound under the specified conditions.

Characterization of PEGylated Nanoparticles

For drugs formulated as PEGylated nanoparticles (e.g., liposomes, polymeric nanoparticles), characterization extends beyond simple solubility to include size, surface charge, and stability.

a) Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement via Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles to determine their hydrodynamic size.

Protocol:

-

Sample Preparation: Dilute the nanoparticle suspension in a high-purity solvent (e.g., 10 mM NaCl or PBS) to an appropriate concentration that yields a count rate between 100 and 500 kcps. The solvent should be pre-filtered through a 0.2 µm filter.

-

Filtration: Filter the final diluted sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates.

-

Instrument Setup: Allow the DLS instrument to warm up and stabilize.

-

Measurement: Place the cuvette in the instrument and allow it to equilibrate to the desired temperature. Perform at least three consecutive measurements to ensure reproducibility.

-

Data Analysis: The instrument's software will provide the Z-average diameter (mean hydrodynamic diameter) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.25 is generally considered desirable.

b) Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface and is a key indicator of colloidal stability.

Protocol:

-

Sample Preparation: Dilute the nanoparticle suspension in a buffer of known pH and low ionic strength (e.g., 1-10 mM NaCl). High ionic strength buffers can mask the true surface charge.

-

Instrument Setup: Use a dedicated folded capillary cell or dip cell, ensuring it is clean and free of air bubbles. Enter the correct parameters for the dispersant (viscosity, refractive index, dielectric constant).

-

Measurement: Carefully inject the sample into the cell, avoiding bubbles, and place it in the instrument. The instrument applies an electric field and measures the particle velocity to calculate the zeta potential.

-

Data Analysis: Report the average zeta potential in millivolts (mV). It is crucial to also report the pH and ionic strength of the measurement medium.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz provide a clear visual representation of the relationships and processes involved in the study of PEGylated compounds.

Caption: Logical relationship of factors influencing the solubility of PEGylated compounds.

Caption: Experimental workflow for the characterization of PEGylated nanoparticles.

Conclusion

PEGylation stands as a powerful and proven platform technology for enhancing the hydrophilicity and aqueous solubility of therapeutic agents, ranging from small molecules to large biologics. By forming a hydrated shield around the drug, PEGylation overcomes one of the most significant hurdles in drug development: poor water solubility. A thorough understanding of the principles of PEGylation, coupled with robust quantitative analysis and characterization, is essential for harnessing its full potential to create safer and more effective medicines. The methodologies and data presented in this guide provide a framework for researchers and developers to effectively evaluate and optimize their PEGylated drug candidates.

References

- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

The Architect's Blueprint: A Technical Guide to PROTAC Technology and Linker Design

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology. Instead of merely blocking the function of a pathogenic protein, PROTACs are engineered bifunctional molecules that orchestrate its complete removal from the cell. They achieve this by hijacking the cell's own quality control machinery, specifically the ubiquitin-proteasome system (UPS), to tag a target protein for degradation. This "hijack-and-degrade" strategy offers several potential advantages over conventional inhibitors, including the ability to target proteins previously considered "undruggable," improved selectivity, and a more durable and potent biological response. A typical PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is the crucial initiating step for the subsequent ubiquitination and degradation of the target protein.

The PROTAC Mechanism of Action: A Step-by-Step Degradation Pathway

The efficacy of a PROTAC hinges on its ability to successfully mediate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which then triggers a catalytic cycle of target protein ubiquitination and subsequent degradation by the 26S proteasome.

The key steps in the PROTAC-mediated degradation pathway are as follows:

-

Binding Events : The PROTAC molecule, with its two distinct ligands, simultaneously binds to both the protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) within the cellular environment.

-

Ternary Complex Formation : The binding of the PROTAC to both proteins brings the POI and the E3 ligase into close proximity, leading to the formation of a ternary complex. The stability and conformation of this complex are critical determinants of the efficiency of the subsequent steps.

-

Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to specific lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.

-

Proteasomal Degradation : The polyubiquitinated POI is recognized and shuttled to the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery. The proteasome unfolds and proteolytically degrades the POI into small peptides.

-

Recycling : After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, thus acting catalytically to induce the degradation of multiple target protein molecules.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Linchpin of Design: The Critical Role of Linkers

The linker is arguably the most crucial and challenging component in PROTAC design. It is not merely a passive tether but an active modulator of a PROTAC's physicochemical properties, cell permeability, and, most importantly, the geometry and stability of the ternary complex. The composition, length, and attachment points of the linker dictate the relative orientation of the POI and the E3 ligase, which in turn influences the efficiency of ubiquitination.

Key considerations for linker design include:

-

Length and Flexibility : The linker must be long enough to span the distance between the POI and the E3 ligase binding sites without inducing significant steric strain. Common linker compositions include polyethylene glycol (PEG) chains, alkyl chains, and more rigid alkynyl or cyclic structures.

-

Solubility and Physicochemical Properties : The linker significantly impacts the overall properties of the PROTAC molecule, such as its solubility, lipophilicity (logP), and polar surface area (PSA). These factors are critical for cell permeability and oral bioavailability.

-

Attachment Points : The points at which the linker is attached to the two ligands are crucial. A suboptimal attachment point can disrupt ligand binding or lead to a non-productive orientation within the ternary complex, preventing efficient ubiquitination.

Quantitative Analysis of PROTAC Linker Modifications

The optimization of the linker is often an empirical process, requiring the synthesis and testing of numerous analogues. The following table summarizes data for illustrative PROTACs, highlighting how modifications in linker composition and length can profoundly impact degradation efficiency, as measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

| PROTAC Name | Target Protein (POI) | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| ARV-110 | Androgen Receptor | VHL | Proprietary | - | ~1 | >95 |

| dBET1 | BRD4 | CRBN | PEG | 16 | 4.3 | >95 |

| MZ1 | BRD4 | VHL | Alkyl-ether | 14 | 25 | ~80 |

| AT1 | BRD4 | VHL | Alkyl | 11 | 980 | <50 |

| PROTAC A | BTK | CRBN | PEG-based | 12 | 1.5 | ~98 |

| PROTAC B | BTK | CRBN | PEG-based | 15 | 0.8 | >99 |

| PROTAC C | BTK | CRBN | Alkyl-based | 15 | 12 | ~90 |

Note: Data is compiled for illustrative purposes from various literature sources. Specific values can vary based on the cell line and experimental conditions.

A Standardized Experimental Workflow for PROTAC Evaluation

The development and characterization of a novel PROTAC involves a multi-step experimental workflow designed to assess its binding, degradation efficacy, and mechanism of action.

Methodological & Application

Application Notes and Protocols for Protein Labeling with Aminooxy-PEG1-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG1-azide is a heterobifunctional crosslinker designed for the precise and efficient labeling of proteins and other biomolecules.[1] This reagent possesses two distinct reactive moieties: an aminooxy group and an azide group, separated by a short polyethylene glycol (PEG) spacer.[2] The aminooxy functionality reacts specifically with aldehyde or ketone groups to form a stable oxime bond, a reaction known as oxime ligation.[3] Concurrently, the azide group enables covalent modification via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly referred to as "click chemistry."